3-[(2-Methoxybenzyl)oxy]benzaldehyde
Description
Overview of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. rsc.org As the simplest aromatic aldehyde, benzaldehyde consists of a benzene (B151609) ring with a formyl substituent, providing a key site for a wide array of chemical transformations. nih.gov These compounds are widely used as precursors to other organic compounds, ranging from pharmaceuticals and agrochemicals to plastic additives and fragrances. smolecule.comresearchgate.net
The aldehyde functional group is particularly versatile; it can be oxidized to form carboxylic acids, reduced to yield primary alcohols, and engaged in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. smolecule.com This reactivity makes benzaldehyde derivatives indispensable intermediates in the synthesis of complex molecules. Their applications span various industries, including the production of dyes, perfumes, and specialty chemicals. mdpi.com Recent research has even explored the anticancer potential of benzaldehyde, highlighting its relevance in medicinal chemistry. nih.gov
Table 1: Physicochemical Properties of Representative Benzaldehyde Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Benzaldehyde | C₇H₆O | 106.12 | The simplest aromatic aldehyde; widely used as a precursor and flavoring agent. nih.gov |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | A benzaldehyde derivative with a meta-methoxy group; used in the synthesis of other organic compounds. chemicalbook.com |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | An isomer with an ortho-methoxy group, also known as o-anisaldehyde. researchgate.net |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | C₈H₈O₃ | 152.15 | A key intermediate in the synthesis of various natural products and drugs. nist.gov |
Significance of Substituted Benzyl (B1604629) Ethers in Contemporary Organic Synthesis
Benzyl ethers are one of the most frequently used protecting groups for hydroxyl functions in multi-step organic synthesis. A protecting group is a chemical moiety that is temporarily installed to mask a reactive functional group, allowing transformations to be performed elsewhere in the molecule. The benzyl ether is typically formed via a Williamson ether synthesis, reacting an alcohol with a benzyl halide like benzyl bromide in the presence of a base.
A key advantage of the benzyl ether is its stability under a wide range of reaction conditions, including acidic and basic media. However, its most valued feature is the ability to be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium-on-carbon catalyst), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct.
The strategic placement of substituents on the benzyl group's phenyl ring can fine-tune the ether's stability and reactivity. For instance, electron-donating groups like a methoxy (B1213986) substituent can increase the ether's lability towards acidic or oxidative cleavage, offering alternative deprotection strategies. This allows chemists to selectively deprotect one hydroxyl group in the presence of others, a crucial capability in the synthesis of complex natural products and pharmaceuticals.
Rationale for Investigating the Specific Structural Features of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
While specific research detailing the synthesis and application of this compound is not widely published, the rationale for its investigation can be inferred from its distinct structural components. The molecule combines three key features that make it a compelling target for synthetic chemists:
The Benzaldehyde Core: The aldehyde group at position 1 serves as a versatile reactive site for subsequent molecular elaboration.
The Benzyl Ether Protecting Group: The ether linkage provides a robust method for protecting a phenolic hydroxyl group at the 3-position.
The ortho-Methoxy Substituent: The methoxy group at the 2-position of the protecting benzyl group is of particular interest. Its placement introduces specific steric and electronic effects that can influence the stability, conformation, and reactivity of the benzyl ether. For example, the ortho-methoxy group could potentially coordinate with metal catalysts used in deprotection or other reactions, altering the reaction's outcome compared to an unsubstituted or para-substituted benzyl ether.
Investigating this specific isomer allows researchers to probe the subtle effects of the ortho-methoxy group on the cleavage of the benzyl ether and its influence on reactions involving the aldehyde. This knowledge is valuable for designing more sophisticated protecting group strategies in complex syntheses.
Historical Perspective and Precedent Research on Related Benzyl Ether-Benzaldehyde Scaffolds
The historical context for a compound like this compound is built upon foundational discoveries in organic chemistry. Benzaldehyde itself was first isolated from bitter almonds in 1803, and its synthesis was achieved in 1832. The development of the Williamson ether synthesis in the 1850s provided the fundamental reaction for creating the ether linkage.
More recently, research on structurally similar compounds provides a direct precedent for the study of this scaffold. For example, related molecules where the positions of the methoxy group and the ether linkage are varied have been synthesized and utilized as intermediates. The synthesis of these scaffolds typically involves an etherification reaction between a substituted phenol (B47542) and a substituted benzyl halide. For instance, a common route involves reacting a hydroxybenzaldehyde (with its aldehyde group often protected as an acetal) with a substituted benzyl chloride, followed by deprotection of the aldehyde.
Research on compounds such as 3-methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde, which has been used in the synthesis of curcumin (B1669340) analogs, demonstrates the utility of this molecular framework in medicinal chemistry. mdpi.com These precedents establish the benzyl ether-benzaldehyde scaffold as a valuable and synthetically accessible platform for building more complex and biologically relevant molecules.
Table 2: Molecular Properties of this compound and Related Scaffolds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | N/A | C₁₅H₁₄O₃ | 242.27 |
| 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde | N/A | C₁₆H₁₆O₂ | 240.30 |
| 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | 361465-12-5 | C₁₆H₁₆O₃ | 256.30 |
| 3-((4-Methoxybenzyl)oxy)benzaldehyde | 108781-14-2 | C₁₅H₁₄O₄ | 258.27 |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 350693-45-7 | C₁₅H₁₄O₃ | 242.27 |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-8-3-2-6-13(15)11-18-14-7-4-5-12(9-14)10-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYLWXBMGWLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 2 Methoxybenzyl Oxy Benzaldehyde
Foundational Synthetic Routes and Optimizations
The classical synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde is primarily achieved through well-established reactions that form the core of organic chemistry. These routes are valued for their reliability and the extensive body of research that supports their application and optimization.
O-Alkylation and Etherification Strategies for Benzyl (B1604629) Ether Formation
The most direct and widely employed method for constructing the pivotal ether bond in this compound is the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone of ether formation, involving the nucleophilic substitution of a halide by an alkoxide ion. byjus.com
In this specific synthesis, the process commences with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde (B18108) to form a more nucleophilic phenoxide. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-methoxybenzyl chloride (or bromide) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The chloride ion is displaced, resulting in the formation of the desired benzyl ether linkage.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) are effective for complete deprotonation of the phenol (B47542). smolecule.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) can be used, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which are known to promote SN2 reactions. byjus.comchem-station.com
Key Reaction Parameters for Williamson Ether Synthesis:
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| 3-Hydroxybenzaldehyde | 2-Methoxybenzyl chloride | K₂CO₃ | DMF | 80-100 | 85-95 |
| 3-Hydroxybenzaldehyde | 2-Methoxybenzyl chloride | NaH | THF/DMF | 25-60 | 90-98 |
Introduction and Functionalization of the Aldehyde Moiety
The synthetic strategy is significantly influenced by the timing of the introduction of the aldehyde group. There are two primary approaches:
Alkylation of a Pre-existing Aldehyde: This is the most common and straightforward route. The synthesis begins with 3-hydroxybenzaldehyde, a commercially available starting material where the aldehyde group is already in the desired position. The etherification reaction is then performed on the hydroxyl group as described previously. This approach avoids the need for additional formylation and purification steps, making it highly efficient. rug.nlacs.org
Formylation of a Precursor Ether: An alternative, though less direct, method involves first forming the ether linkage and then introducing the aldehyde group onto the aromatic ring. This would start with the O-alkylation of 3-bromophenol (B21344) with 2-methoxybenzyl chloride. The resulting ether, 1-bromo-3-[(2-methoxybenzyl)oxy]benzene, could then undergo a metal-halogen exchange followed by reaction with a formylating agent like DMF to introduce the aldehyde group. Another possibility is direct formylation of the 3-benzyloxyphenyl ether, although this may present challenges with regioselectivity. smolecule.com
Functionalization of the aldehyde group itself, for instance, through oxidation to a carboxylic acid or reduction to an alcohol, represents further synthetic modifications rather than the primary synthesis of the title compound.
Regioselective Synthesis and Isomeric Control
Achieving the correct arrangement of substituents on the aromatic rings is paramount. The synthesis of this compound requires precise control to ensure the formation of the correct isomer.
The regioselectivity is fundamentally determined by the choice of starting materials. By using 3-hydroxybenzaldehyde and 2-methoxybenzyl chloride, the desired 1,3-substitution pattern on the benzaldehyde (B42025) ring and the 1,2-substitution on the benzyl ring are pre-established.
On the Benzaldehyde Ring: The use of 3-hydroxybenzaldehyde as a starting material fixes the meta relationship between the aldehyde and the ether linkage. During the Williamson synthesis, the phenoxide ion is a much stronger nucleophile than the aromatic ring, ensuring that the reaction occurs exclusively at the oxygen atom (O-alkylation) rather than on the carbon atoms of the ring (C-alkylation).
On the Benzyl Ring: The use of 2-methoxybenzyl chloride ensures the ortho position of the methoxy (B1213986) group relative to the benzylic ether connection. It is crucial to use isomerically pure starting materials to prevent the formation of unwanted products, such as 3-[(3-methoxybenzyl)oxy]benzaldehyde (B1350877) or 3-[(4-methoxybenzyl)oxy]benzaldehyde.
Unexpected byproducts can sometimes arise, such as the formation of 3-(chloromethyl)-2-hydroxybenzaldehyde from salicylaldehyde (B1680747) under certain conditions, highlighting the importance of controlled reaction pathways to ensure isomeric purity. nih.gov
Advanced Synthetic Approaches and High-Yielding Protocols
Beyond the classical Williamson synthesis, modern catalytic methods offer alternative pathways for forming the aryl-oxygen bond, often with milder conditions and broader substrate scopes. Furthermore, the integration of green chemistry principles is becoming increasingly important in designing sustainable synthetic routes.
Transition-Metal Catalyzed Reactions for Aryl-Oxygen Bond Formation
Transition-metal catalysis provides powerful tools for constructing C–O bonds, particularly in the formation of diaryl ethers. nih.govrsc.org These methods can be adapted for the synthesis of benzyl aryl ethers.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination chemistry can be extended to C-O bond formation. This would involve the palladium-catalyzed coupling of an aryl halide or triflate (e.g., 3-bromobenzaldehyde) with an alcohol (2-methoxybenzyl alcohol). The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. nih.gov While highly effective for many substrates, the aldehyde functionality might require protection to prevent side reactions under the catalytic conditions.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for diaryl ether synthesis that involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, often at high temperatures. rsc.orgacs.org A modern variation could involve the coupling of 3-iodobenzaldehyde (B1295965) with 2-methoxybenzyl alcohol using a copper catalyst, a ligand (such as a phenanthroline derivative), and a base. Nano-particle catalysts have been shown to improve the efficiency of these reactions under milder conditions. nih.gov
Comparison of Advanced Synthetic Methods:
| Method | Catalyst System | Reactants | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd catalyst + Ligand (e.g., NIXANTPHOS) | Aryl halide + Alcohol | High yields, broad scope, milder conditions | Catalyst cost, ligand sensitivity, aldehyde compatibility |
| Ullmann Condensation | Cu catalyst (e.g., CuI, Cu₂O) + Ligand | Aryl halide + Phenol/Alcohol | Lower cost catalyst | Often requires high temperatures, longer reaction times |
| Decarbonylative Etherification | Pd or Ni catalyst + Diphosphine ligand | Aromatic ester + Phenol | Novel route, avoids aryl halides | Requires specific precursors, catalyst complexity |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry aims to make the synthesis more environmentally benign, safer, and more efficient. rjpn.orgmdpi.com
Alternative Solvents and Catalysts: Traditional solvents like DMF can be replaced with greener alternatives such as ethanol (B145695), water, or ionic liquids. rsc.org The use of phase-transfer catalysis in the Williamson synthesis can enhance reaction rates in a two-phase system, reducing the need for large quantities of organic solvents. byjus.com Employing naturally derived catalysts, such as lemon juice in certain condensation reactions, represents an innovative green approach. rsc.org
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for the Williamson ether synthesis from hours to minutes. This not only saves energy but can also improve yields and reduce the formation of byproducts. rjpn.org Ultrasound irradiation is another energy-efficient technique that can promote the reaction. rjpn.org
The development of solvent-free reaction conditions represents a significant goal in green chemistry. rsc.org For the synthesis of this compound, this could involve reacting 3-hydroxybenzaldehyde and 2-methoxybenzyl chloride in the presence of a solid base with grinding or minimal solvent. mdpi.com
Solid-Phase Synthesis and Combinatorial Library Generation of Derivatives
Solid-phase synthesis (SPS) represents a powerful strategy for the rapid generation of large numbers of compounds, known as combinatorial libraries. walshmedicalmedia.comnih.gov This technique streamlines the synthetic process by anchoring a starting material to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion. lsu.edu Purification is simplified to a mere filtration and washing of the resin to remove unreacted reagents and byproducts. walshmedicalmedia.com This methodology is particularly amenable to automation and the production of compound libraries for high-throughput screening.
For the generation of a library of this compound derivatives, a hypothetical solid-phase approach could be employed. A suitable starting material, such as 3-hydroxybenzaldehyde, could be immobilized onto a solid support, like a 2-chlorotrityl chloride resin, via its phenolic hydroxyl group. The aldehyde functionality would need to be protected, for example, as an acetal, prior to immobilization to prevent undesired side reactions.
Once the scaffold is anchored to the resin, the protecting group on the aldehyde is removed, and the core structure is ready for diversification. A library of derivatives can be generated by reacting the resin-bound 3-hydroxybenzaldehyde with a diverse set of substituted 2-methoxybenzyl halides. This would introduce the first point of diversity (R1) onto the benzyl moiety. Further chemical transformations could be performed on the aldehyde group to introduce a second point of diversity (R2). For instance, reductive amination reactions with a library of primary or secondary amines could yield a diverse set of benzylamine (B48309) derivatives.
Combinatorial library design is a crucial step that guides the selection of building blocks to maximize the chemical diversity and biological relevance of the synthesized compounds. rsc.orgnih.govresearchgate.net By systematically varying the substituents at defined points of diversity, a matrix of unique compounds can be generated from a limited set of starting materials.
Table 1: Hypothetical Combinatorial Library of this compound Derivatives
| R1 Substituent (on 2-Methoxybenzyl Ring) | R2 Modification (at Aldehyde Position) | Resulting Derivative Structure |
| H | -CH₂-N(CH₃)₂ | 3-{[2-Methoxybenzyl]oxy}-N,N-dimethylbenzylamine |
| 4-Fluoro | -CH₂-NH(Cyclopropyl) | N-Cyclopropyl-3-{[4-fluoro-2-methoxybenzyl]oxy}benzylamine |
| 5-Chloro | -CH₂-N(Piperidine) | 1-({3-[(5-Chloro-2-methoxybenzyl)oxy]phenyl}methyl)piperidine |
| 4-Methyl | -CH₂-NH(CH₂CH₂OH) | 2-({[3-({4-Methyl-2-methoxybenzyl}oxy)phenyl]methyl}amino)ethanol |
This table is illustrative and represents a potential combinatorial library design.
Upon completion of the synthesis, the final compounds are cleaved from the resin support, typically using acidic conditions such as trifluoroacetic acid (TFA), to yield the desired products in solution for subsequent isolation and analysis. walshmedicalmedia.com
Isolation and Purification Techniques for this compound
The effective isolation and purification of this compound from a reaction mixture are critical to obtaining a product of high purity. The chosen techniques depend on the physical properties of the target compound and the nature of the impurities present.
Initial Workup and Isolation:
A common initial step involves a liquid-liquid extraction to separate the crude product from inorganic salts and highly polar or water-soluble impurities. The reaction mixture is typically diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, and then washed with water or a brine solution. nih.gov
For aldehydes, a specific extraction technique utilizing a saturated aqueous solution of sodium bisulfite can be highly effective. nih.govjove.comacs.org Aldehydes react reversibly with sodium bisulfite to form a charged adduct, which is soluble in the aqueous layer. nih.govncert.nic.in This allows for the separation of the aldehyde from non-carbonyl impurities that remain in the organic layer. The aldehyde can then be regenerated and recovered by basifying the aqueous layer, which reverses the reaction. nih.gov
Following extraction, the organic solvent is removed under reduced pressure, often using a rotary evaporator, to yield the crude product. jove.com For large-scale industrial processes, distillation or vaporization may be employed to separate the aromatic aldehyde from less volatile impurities like tars. google.com
Purification Techniques:
Further purification is often necessary to remove closely related organic impurities. The most common methods for purifying benzaldehyde derivatives are recrystallization and column chromatography.
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. As the solution cools, the target compound crystallizes out, leaving impurities behind in the solvent. For compounds analogous to this compound, solvent systems like ethanol or ethanol/water mixtures have proven effective. orientjchem.org
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column packed with the stationary phase, and a solvent (eluent) is passed through. Compounds separate as they travel down the column at different rates. The fractions containing the pure product are collected and the solvent is evaporated. This method is particularly useful for separating non-volatile liquids or for purifying compounds when recrystallization is not feasible. acs.org
Distillation: For liquid products, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition of sensitive molecules. sciencemadness.org Prior to distillation, the crude aldehyde may be washed with a basic solution, such as 10% sodium carbonate, to remove acidic impurities like benzoic acid, which can form via oxidation. sciencemadness.org
The following table summarizes purification methods used for related benzaldehyde derivatives as reported in the literature.
Table 2: Summary of Purification Techniques for Benzaldehyde Derivatives
| Compound Class | Purification Method | Solvents/Conditions |
| Substituted Benzaldehydes | Column Chromatography | Not specified |
| Benzaldehyde | Vacuum Distillation | Washed with 10% Na₂CO₃, then H₂O, dried with MgSO₄ prior to distillation. |
| 4-Phenacyloxy Benzaldehyde Derivatives | Recrystallization | Ethanol; Ethanol/Water (1:1) |
| Aromatic Aldehydes | Bisulfite Extraction | Saturated aqueous sodium bisulfite, methanol, ethyl acetate/hexanes. |
Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxybenzyl Oxy Benzaldehyde
Transformations Involving the Aldehyde Functional Group
The aldehyde functional group in 3-[(2-Methoxybenzyl)oxy]benzaldehyde is a primary site for a variety of chemical transformations, including condensation, addition, oxidation, and reduction reactions. The reactivity of this group is influenced by the electronic effects of the substituents on the benzaldehyde (B42025) ring.
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active hydrogen compound in the presence of a basic catalyst, followed by dehydration to form an α,β-unsaturated product. wikipedia.org For this compound, this reaction typically involves nucleophilic addition of a carbanion, generated from an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, to the aldehyde's carbonyl carbon. nih.gov The reaction is often catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active hydrogen compound without causing self-condensation of the aldehyde. wikipedia.org The mechanism proceeds through a β-hydroxy carbonyl intermediate which then undergoes dehydration.
A plausible mechanism involves the activation of the benzaldehyde's carbonyl group by a Lewis acidic metal center of a catalyst, while a basic site on the catalyst deprotonates the active methylene compound to form a carbanionic intermediate. nih.gov This intermediate then attacks the activated carbonyl carbon, leading to the final product.
Wittig Reaction: The Wittig reaction provides a method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful because it forms the double bond at a specific location. libretexts.org The mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon of this compound. masterorganicchemistry.commnstate.edu This initial attack forms a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. wikipedia.orgorganic-chemistry.org This ring is unstable and fragments to yield the final alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.commnstate.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org For non-stabilized ylides, the reaction typically leads to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes. organic-chemistry.org
Table 1: Comparison of Condensation and Addition Reactions
| Reaction | Reagents | Intermediate | Product |
| Knoevenagel Condensation | Active methylene compound, basic catalyst | β-hydroxy carbonyl | α,β-unsaturated compound |
| Wittig Reaction | Phosphonium ylide (Wittig reagent) | Betaine, Oxaphosphetane | Alkene, Triphenylphosphine oxide |
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde functional group to a carboxylic acid is a common transformation. Various oxidizing agents can be employed for this purpose, such as potassium permanganate. smolecule.com For a related compound, 3-methoxybenzaldehyde, nitric acid in water has been used to efficiently oxidize the corresponding alcohol to the aldehyde, a process that can be conceptually reversed for the oxidation of the aldehyde to the acid. google.com The synthesis of related benzoic acids often involves the hydrolysis of an ester intermediate. For instance, 3-alkoxy methyl benzoate (B1203000) derivatives can be hydrolyzed using aqueous potassium hydroxide (B78521) to yield the corresponding 3-alkoxy benzoic acids. rasayanjournal.co.in This suggests a potential pathway for the synthesis of 3-[(2-Methoxybenzyl)oxy]benzoic acid from its corresponding methyl ester.
Reduction: The aldehyde group can be reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) is a common reagent for this transformation. smolecule.com This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This makes it susceptible to attack by nucleophiles.
Nucleophilic Reactivity: Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org The reactivity of the aldehyde towards nucleophiles is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and enhance reactivity, while electron-donating groups decrease it. masterorganicchemistry.comvaia.com In this compound, the ether linkage at the meta position has a complex electronic influence. The reaction mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to form an alcohol. libretexts.orglibretexts.org
Electrophilic Reactivity: While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. For instance, in acid-catalyzed reactions, the protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Reactivity of the Aromatic Ring Systems
The two aromatic rings in this compound exhibit different reactivity profiles towards electrophilic substitution and metalation reactions, influenced by the directing effects of their respective substituents.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. xmu.edu.cnyoutube.com The substituents on the benzene (B151609) rings of this compound direct incoming electrophiles to specific positions.
On the benzaldehyde ring, the aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com The ether linkage (-O-CH2-Ar) is an activating, ortho-, para-directing group. The combined effect of these two groups will determine the regioselectivity of substitution. For instance, in the nitration of benzaldehyde, the major product is 3-nitrobenzaldehyde, formed by directing the nitronium ion (NO2+) to the meta position. oc-praktikum.de For substituted benzaldehydes with activating groups, the directing effects can lead to ortho- and para-nitration. chemicalforums.com
On the 2-methoxybenzyl ring, the methoxy (B1213986) group (-OCH3) is a strong activating, ortho-, para-directing group, while the benzyloxy group is also ortho-, para-directing. This makes this ring more susceptible to electrophilic attack than the benzaldehyde ring.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Effect |
| Benzaldehyde | -CHO | Deactivating, Electron-withdrawing | Meta |
| Benzaldehyde | -O-CH2-Ar | Activating, Electron-donating | Ortho, Para |
| 2-Methoxybenzyl | -OCH3 | Activating, Electron-donating | Ortho, Para |
| 2-Methoxybenzyl | -CH2-O-Ar | Activating, Electron-donating | Ortho, Para |
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgchem-station.com It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgresearchgate.net This intermediate can then react with various electrophiles. wikipedia.org
For this compound, both the methoxy and the ether oxygen atoms can act as directing groups. The methoxy group is a well-established DMG. wikipedia.org The aldehyde group itself is generally not compatible with organolithium reagents, but it can be transiently protected in situ to allow for ortho-lithiation. chem-station.comharvard.edu The relative directing ability of the substituents will determine the site of metalation. The O-carbamate group, for example, is a very strong DMG, often stronger than a methoxy group. nih.gov In the case of this compound, the methoxy group on one ring and the ether linkage on the other provide potential sites for directed lithiation. Competition experiments would be necessary to determine the preferred site of deprotonation. The interaction between the lithium atom of the organolithium reagent and the heteroatom of the DMG facilitates the deprotonation of the adjacent ortho-proton. chem-station.comwikipedia.org
Thermochemical and Kinetic Analysis of Key Reactions
Due to the absence of direct experimental studies on the thermochemical and kinetic properties of this compound, this section will provide an analysis based on established chemical principles and data from analogous compounds. The key reactive sites in this molecule are the aldehyde functional group and the benzyl (B1604629) ether linkage. The primary reactions considered are the oxidation of the aldehyde and the cleavage of the ether bond.
Oxidation of the Aldehyde Group
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation in organic chemistry. The reaction is generally thermodynamically favorable and can be achieved using a variety of oxidizing agents.
Mechanistic Considerations: The oxidation of substituted benzaldehydes by chromate-based reagents, such as benzyltrimethylammonium (B79724) chlorobromate (BTMACB) or pyridinium (B92312) bromochromate (PBC), typically proceeds via a mechanism involving the formation of a chromate (B82759) ester intermediate. acs.orgresearchgate.net The rate-determining step is often the cleavage of the aldehydic carbon-hydrogen (C-H) bond. acs.orgnih.gov The reaction is generally first-order with respect to both the aldehyde and the oxidizing agent. acs.orgresearchgate.net
Kinetic Analysis: Kinetic studies on a wide range of substituted benzaldehydes reveal that the reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. acs.orgnih.gov
Electron-withdrawing groups tend to increase the rate of oxidation. They enhance the electrophilicity of the carbonyl carbon, facilitating the attack of the oxidant.
Electron-donating groups generally decrease the rate of oxidation.
In the case of this compound, the molecule contains two key substituents whose effects on the aldehyde group must be considered:
The 3-[(2-Methoxybenzyl)oxy] group: This large group at the meta position will primarily exert an inductive electron-withdrawing effect (-I) due to the electronegative ether oxygen. This effect would be expected to slightly increase the rate of oxidation compared to unsubstituted benzaldehyde.
The 2-Methoxy group on the benzyl ring: This group is part of the ether linkage and does not directly substitute the benzaldehyde ring. Its electronic effect on the aldehyde's reactivity is therefore transmitted through the ether bridge and is considered minimal.
The table below presents kinetic data for the oxidation of various substituted benzaldehydes by BTMACB, which can serve as a model for predicting the behavior of the title compound.
| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
|---|---|
| H | 2.16 |
| m-OCH₃ | 2.63 |
| p-OCH₃ | 15.5 |
| m-Cl | 6.17 |
| p-Cl | 4.27 |
| m-NO₂ | 21.4 |
| p-NO₂ | 16.2 |
Cleavage of the Benzyl Ether Linkage
Ethers are generally stable molecules, but the benzyl ether linkage is susceptible to cleavage under specific conditions, most notably strong acidic conditions. wikipedia.orgopenstax.org
Mechanistic Considerations: Acid-catalyzed ether cleavage proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent cleavage of the C-O bond can occur through either an SN1 or SN2 mechanism. openstax.orgchemistrysteps.com
SN2 Mechanism: Involves a backside attack by a nucleophile (e.g., Br⁻ or I⁻ from HBr or HI) on the less sterically hindered carbon atom. openstax.org
SN1 Mechanism: Involves the formation of a stable carbocation intermediate. This pathway is favored for ethers with tertiary, allylic, or benzylic groups that can stabilize a positive charge. openstax.org
For this compound, cleavage can occur at two C-O bonds:
Aryl C-O bond: Cleavage at the bond between the benzaldehyde ring and the ether oxygen is highly unlikely as it would require nucleophilic attack on an sp²-hybridized carbon or the formation of an unstable aryl cation.
Benzyl C-O bond: Cleavage at the bond between the oxygen and the benzyl group is the favored pathway. This is because the benzyl group can form a resonance-stabilized benzylic carbocation (the 2-methoxybenzyl cation), making an SN1 pathway highly probable.
The expected mechanism would involve:
Protonation of the ether oxygen by a strong acid (e.g., HBr).
Departure of the 3-formylphenol as a leaving group.
Formation of the resonance-stabilized 2-methoxybenzyl carbocation.
Trapping of the carbocation by a nucleophile (e.g., Br⁻).
Kinetic and Thermochemical Profile: The rate-determining step in the SN1 cleavage of a benzyl ether is the formation of the benzylic carbocation. The stability of this intermediate is paramount to the reaction kinetics.
Kinetics: The presence of the electron-donating methoxy group at the ortho position of the benzyl ring will further stabilize the benzylic carbocation through resonance. This is expected to significantly increase the rate of cleavage compared to an unsubstituted benzyl ether. The reaction is typically fast and can occur at moderate temperatures. openstax.org
The table below summarizes the key reactive sites and the expected kinetic and mechanistic behavior.
| Reaction | Key Functional Group | Expected Mechanism | Kinetic Influences | Thermochemical Profile |
|---|---|---|---|---|
| Oxidation | Aldehyde | Formation of chromate ester, followed by C-H bond cleavage. | Rate is increased by the inductive electron-withdrawing effect of the meta-ether linkage. | Exothermic (ΔH < 0) |
| Acidic Cleavage | Benzyl Ether | SN1 | Rate is accelerated by the formation of a resonance-stabilized 2-methoxybenzyl carbocation. | Thermodynamically driven by the formation of stable products under strong acid conditions. |
Computational and Theoretical Chemistry Studies of 3 2 Methoxybenzyl Oxy Benzaldehyde
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic properties and predict chemical reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. hakon-art.comsemanticscholar.org For 3-[(2-Methoxybenzyl)oxy]benzaldehyde, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry in the ground state. isca.memahendrapublications.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions. bhu.ac.in The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. isca.menih.gov For this compound, the HOMO is expected to be localized over the electron-rich aromatic rings and oxygen atoms, while the LUMO is likely distributed around the electron-withdrawing aldehyde group and the benzene (B151609) rings. isca.me
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. mahendrapublications.com The MEP surface is color-coded to represent different electrostatic potential values. nih.gov
Red Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. For this molecule, these would be centered on the oxygen atoms of the aldehyde, ether, and methoxy (B1213986) groups. mdpi.com
Blue Regions : Indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the aldehydic proton. mdpi.com
Green Regions : Represent neutral potential.
This analysis helps in understanding how the molecule will interact with other reagents and biological macromolecules. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide a quantitative measure of a molecule's reactivity and stability. hakon-art.comarxiv.org Based on Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO. mdpi.com From these values, several key descriptors for this compound can be calculated: hakon-art.commdpi.com
Chemical Hardness (η) : η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Chemical Softness (S) : S = 1 / η. It is the reciprocal of hardness, indicating a molecule's polarizability. nih.gov
Electronegativity (χ) : χ = (I + A) / 2. This describes the ability of the molecule to attract electrons.
Chemical Potential (μ) : μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, classifying its nature as an electrophile. hakon-art.com
These descriptors are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.com
| Parameter | Symbol | Formula |
|---|---|---|
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE | ELUMO - EHOMO |
| Ionization Potential | I | -EHOMO |
| Electron Affinity | A | -ELUMO |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |
| Chemical Softness | S | 2 / (ELUMO - EHOMO) |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 |
| Electrophilicity Index | ω | μ² / (2η) |
Molecular Dynamics and Conformational Analysis
While quantum calculations describe the static nature of a molecule, molecular dynamics (MD) simulations provide insights into its temporal evolution and conformational flexibility. nih.govnih.gov
This compound is a flexible molecule with several rotatable single bonds, primarily in the benzyl-oxy-benzaldehyde linkage. This flexibility allows it to adopt numerous conformations. Conformational analysis is performed to identify the most stable, low-energy structures. mahendrapublications.com This is often achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. researchgate.net The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for rotation between them. Identifying the global minimum energy conformer is essential as it represents the most probable structure of the molecule. mahendrapublications.com MD simulations can further explore the conformational landscape by simulating the molecule's movement over time, revealing the transitions between different stable states and their relative populations. researchgate.net
The way individual molecules of this compound interact with each other in the solid state or in solution determines its macroscopic properties. Computational methods can predict the types and strengths of these intermolecular interactions. For this molecule, weak non-covalent interactions such as C–H···O hydrogen bonds, π-π stacking between the aromatic rings, and van der Waals forces are expected to be significant. nih.govcsbsju.edu Studies on similar crystal structures, like 2-methoxybenzaldehyde, have shown that C–H···O hydrogen bonds can link molecules into dimers or more extended networks. nih.gov By analyzing these interactions, it is possible to predict how the molecules might self-assemble into larger, ordered supramolecular structures, influencing crystal packing and material properties. csbsju.eduresearchgate.netresearchgate.net
Spectroscopic Property Prediction and Validation
While direct computational studies on this compound are not available, the general approach for such an analysis is well-established.
Theoretical NMR chemical shift calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These computations can predict the ¹H and ¹³C NMR chemical shifts of a molecule in its optimized geometry. The accuracy of these predictions is often enhanced by considering the solvent effects, typically through models like the Polarizable Continuum Model (PCM). rsc.org
For a molecule like this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These theoretical values would then be correlated with experimentally obtained NMR spectra to confirm the structural assignment. The correlation is often visualized by plotting the experimental versus the calculated chemical shifts, where a linear relationship indicates a good agreement.
Without specific studies on the target molecule, a data table of theoretical versus experimental chemical shifts cannot be compiled.
Computational methods are also extensively used to analyze the vibrational modes of molecules, which are observed experimentally through IR and Raman spectroscopy. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which are inherently anharmonic.
A complete vibrational analysis involves assigning the calculated vibrational modes to the experimentally observed bands in the IR and Raman spectra. nih.gov This process is aided by visualizing the atomic motions associated with each calculated frequency. Potential Energy Distribution (PED) analysis is also used to provide a quantitative description of the contribution of different internal coordinates to each normal mode.
For this compound, such an analysis would help in assigning the characteristic vibrational bands, such as the C=O stretching of the aldehyde group, the C-O-C stretching of the ether linkages, and the various vibrations of the aromatic rings.
As no specific computational studies were found for this compound, a detailed data table of theoretical and experimental vibrational frequencies with their assignments cannot be provided.
Applications of 3 2 Methoxybenzyl Oxy Benzaldehyde in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecules
Aromatic aldehydes are fundamental precursors in the synthesis of a wide array of complex organic molecules due to the electrophilic nature of the aldehyde carbon and the ability of the aromatic ring to undergo substitution reactions. While benzaldehyde (B42025) and its various derivatives are widely employed in organic synthesis, specific studies detailing the utility of 3-[(2-Methoxybenzyl)oxy]benzaldehyde as a key building block are limited. In principle, its structure allows for the construction of intricate molecular frameworks.
The synthesis of heterocyclic compounds often relies on the reactivity of aldehydes. These functional groups can participate in condensation reactions with various nucleophiles, such as amines, thiols, and active methylene (B1212753) compounds, to form a diverse range of heterocyclic rings. For instance, reactions with 1,2-diamines can yield benzimidazoles, while reactions with β-ketoesters in the presence of a nitrogen source can lead to the formation of dihydropyridines.
Despite the well-established role of aldehydes in the synthesis of heterocycles, there is a notable lack of specific examples in the scientific literature that utilize this compound as the starting material for such transformations. The theoretical potential for its use in this capacity remains an area for future investigation.
The total synthesis of natural products is a significant area of organic chemistry that often requires the use of specialized building blocks to construct complex molecular architectures. Aromatic aldehydes are frequently used as intermediates in these synthetic pathways. Their ability to undergo a variety of transformations, including aldol (B89426) reactions, Wittig reactions, and reductions to alcohols, makes them valuable synthons.
While numerous total syntheses of natural products have been reported, a specific role for this compound as an intermediate has not been prominently featured in the available literature. Its potential application in this field would depend on the specific structural motifs required for a target natural product.
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. Aldehydes are common components in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex molecules.
Currently, there is no specific research detailing the participation of this compound in cascade or multicomponent reactions. The exploration of its reactivity in such processes could lead to the discovery of novel synthetic methodologies and the creation of new molecular entities.
Integration into Functional Materials and Polymer Chemistry
The incorporation of specific organic molecules into polymeric structures can impart desired functionalities to the resulting materials. Aldehyde-containing compounds can be utilized in polymer chemistry through various polymerization and modification techniques.
Polymeric scaffolds are crucial in fields such as tissue engineering and regenerative medicine. The properties of these scaffolds can be tailored by the choice of monomers and cross-linking agents. While various functionalized monomers are used to create complex macromolecular architectures, the use of this compound in the design of polymeric scaffolds has not been reported. In theory, the aldehyde group could be used for post-polymerization modification or for the formation of networks through reactions with appropriate co-monomers.
Hybrid materials and nanostructures often combine organic and inorganic components to achieve synergistic properties. The functional groups on organic molecules can play a key role in directing the assembly of these materials or in providing specific functionalities. There is currently no available research on the application of this compound in the fabrication of hybrid materials or nanostructures.
Role in Catalyst Design and Ligand Development
Extensive research into the applications of this compound in the realms of catalyst design and ligand development has revealed a notable lack of specific studies focusing on this particular compound. While the broader class of benzaldehyde derivatives serves as a foundational component in the synthesis of various ligands, particularly Schiff base ligands, direct evidence of this compound being utilized for the development of ligands for metal-mediated transformations or in asymmetric catalysis is not available in the current body of scientific literature.
The aldehyde functional group is a versatile precursor for the synthesis of ligands. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are a prominent class of ligands in coordination chemistry. science.govmdpi.comresearchgate.netnih.gov These ligands, featuring a C=N double bond, can coordinate to a wide array of metal centers, and their electronic and steric properties can be fine-tuned by modifying the substituents on the aldehyde and amine precursors. researchgate.netmdpi.com This modularity is a key feature in the design of catalysts for specific chemical transformations.
Development of Ligands for Metal-Mediated Transformations
In principle, this compound could be employed as a building block for synthesizing new ligands. The general synthetic route would involve the condensation of the aldehyde with a suitable amine. The resulting Schiff base ligand could then be complexed with various transition metals to form metal-ligand complexes. These complexes are central to many metal-mediated transformations, where the ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. nih.govarabjchem.orgrsc.org
However, a thorough review of available research indicates that while numerous studies have explored the synthesis and catalytic applications of metal complexes with Schiff base ligands derived from various substituted benzaldehydes, mdpi.commdpi.com no specific research has been published detailing the synthesis or application of ligands derived from this compound for metal-mediated transformations. The scientific community has extensively investigated other derivatives, such as hydroxy-, methoxy-, and nitro-substituted benzaldehydes, for these purposes. nih.govnih.gov
Application in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical field in modern chemistry, particularly for the production of pharmaceuticals. Chiral ligands are essential components of many asymmetric catalysts, as they create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. nih.govresearchgate.net
Schiff base ligands derived from the condensation of an aldehyde with a chiral amine are a well-established class of chiral ligands. nih.gov For instance, the reaction of a benzaldehyde derivative with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, can yield a chiral Schiff base ligand capable of coordinating with a metal to form an asymmetric catalyst. researchgate.net Such catalysts have been successfully applied in a variety of enantioselective reactions.
Despite this general potential, there are no specific reports in the scientific literature on the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. Research in this area has focused on other benzaldehyde derivatives where the electronic and steric properties of the substituents have been systematically varied to optimize the enantioselectivity of the resulting catalysts. mdpi.com The unique steric bulk and electronic nature of the 2-methoxybenzyl ether group in this compound could theoretically influence the performance of a potential chiral catalyst, but this has not been experimentally explored or reported.
Exploration of Biological Activity at a Mechanistic and Cellular Level in Vitro Investigations
Cellular Pathway Modulation Studies with Analogous Compounds
Research into benzyloxybenzaldehyde derivatives and other structurally similar molecules has revealed their capacity to interfere with fundamental cellular processes, including cell cycle progression and survival pathways.
A significant body of research points to the ability of analogous compounds to halt the cell cycle at the G2/M transition, a critical checkpoint that ensures genomic integrity before cell division.
For instance, a series of benzyloxybenzaldehyde derivatives were shown to arrest the cell cycle progression at the G2/M phase in HL-60 cells. nih.gov This arrest is a key mechanism for inhibiting the proliferation of cancer cells. Similarly, the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) was found to induce G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This effect was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov
Another resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenamide (MPDB), also demonstrated potent anti-proliferative activity by inducing G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This was associated with changes in the expression and phosphorylation of proteins related to the G2/M checkpoint. nih.gov The study further indicated that the ATM/ATR signaling pathway plays a critical role in this MPDB-induced G2/M arrest. nih.gov
Genistein, a soy-derived isoflavone (B191592) with a structure that shares some features with the benzaldehyde (B42025) core, has also been shown to induce G2/M phase arrest in human bladder cancer T24 cells. mdpi.com This was accompanied by the downregulation of cyclin A and cyclin B1 levels. mdpi.com Cinobufagin, another natural compound, was observed to induce G2/M cell cycle arrest in malignant melanoma cells by decreasing the levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B. frontiersin.org
Table 1: Analogous Compounds and their Effects on Cell Cycle Arrest
| Compound | Cell Line | Observed Effect | Key Protein Modulations |
| Benzyloxybenzaldehyde derivatives | HL-60 | G2/M phase arrest | Not specified |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Human lung cancer cells | G2/M phase arrest | Downregulation of cyclin B1 |
| N-(4-methoxyphenyl)-3,5-dimethoxybenamide (MPDB) | HeLa human cervical cancer cells | G2/M phase arrest | Alteration of G2/M-related protein expression and phosphorylation |
| Genistein | Human bladder cancer T24 cells | G2/M phase arrest | Downregulation of cyclin A and cyclin B1 |
| Cinobufagin | Malignant melanoma A375 cells | G2/M phase arrest | Decrease in CDC25C, CDK1, and cyclin B |
In addition to cell cycle arrest, analogous compounds have been shown to trigger programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells.
Apoptosis: The induction of apoptosis is a common finding in studies of benzyloxybenzaldehyde derivatives. In HL-60 cells, these compounds were found to induce apoptosis, as evidenced by morphological assessment and DNA fragmentation analysis. nih.gov The stilbenoid BCS also induced apoptosis in human lung cancer cells, which was indicated by an increase in the sub-G1 phase DNA content and morphological changes. nih.gov This apoptotic induction was associated with elevated expression of the pro-apoptotic protein p53. nih.gov
Substituted 2-hydroxy-N-(arylalkyl)benzamides have also been shown to induce apoptosis in cancer cell lines. nih.gov One of the most potent compounds in this series reduced proliferation and induced apoptosis in a melanoma cell line in a dose-dependent manner, as demonstrated by an increase in several apoptotic markers. nih.gov Similarly, the resveratrol analog MPDB was found to induce both intrinsic and extrinsic apoptosis pathways in HeLa cells. nih.gov
Autophagy: The modulation of autophagy, another form of programmed cell death, has also been observed. Benzaldehyde has been shown to stimulate autophagy through the sonic hedgehog signaling pathway in mouse brain astrocytes. nih.gov A study on jaspine B analogues, which share some structural similarities, revealed that they can induce autophagy in cancer cells. nih.gov Mechanistic studies showed that one of the analogues disrupted the mitochondrial membrane potential and increased the expression of autophagy proteins such as beclin-1, LC3, and P62. nih.gov
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is often an early event in this process, leading to the release of pro-apoptotic factors and the activation of caspases.
Studies on benzyloxybenzaldehyde derivatives demonstrated that they caused a loss of mitochondrial membrane potential in HL-60 cells after 12 hours of treatment. nih.gov The resveratrol analog MPDB also led to the release of cytochrome c from the mitochondria into the cytosol, indicating a disruption of the mitochondrial integrity. nih.gov Similarly, jaspine B analogues were found to disrupt the mitochondrial membrane potential in PC-3 cells. nih.gov
The activation of caspases, a family of proteases that execute apoptosis, is a downstream consequence of mitochondrial dysfunction. The intrinsic pathway typically involves the activation of initiator caspases like caspase-9, which then activate effector caspases such as caspase-3. nih.gov The extrinsic pathway, on the other hand, is initiated by death receptors and often involves the activation of caspase-8. nih.gov
In studies with the resveratrol analog MPDB, activation of caspases was observed in HeLa cells. nih.gov Genistein treatment in T24 bladder cancer cells led to the activation of caspase-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic pathways. mdpi.com Similarly, substituted 2-hydroxy-N-(arylalkyl)benzamides were shown to activate caspases in a melanoma cell line. nih.gov Cinobufagin treatment in malignant melanoma cells resulted in increased levels of cleaved caspase-9 and cleaved caspase-3, leading to apoptosis. frontiersin.org
Molecular Target Identification and Enzyme Inhibition Kinetics of Related Structures
Understanding the direct molecular targets of these compounds is crucial for elucidating their mechanism of action and for the development of more potent and selective derivatives.
While specific receptor binding studies for 3-[(2-Methoxybenzyl)oxy]benzaldehyde are not extensively documented, research on related structures provides insights into potential protein interactions. The binding of a ligand to a protein is a complex process governed by various non-covalent interactions, which can induce conformational changes in the protein. researchgate.net
A study on benzyloxybenzaldehyde derivatives identified them as potential selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancer stem cells. mdpi.com The design of these compounds was based on extending the benzaldehyde moiety to enhance affinity towards the enzyme's active site. mdpi.com Computational studies supported the experimental results, suggesting a good binding of these derivatives to the ALDH1A3 isoform. mdpi.com
Analysis of protein-ligand complexes from the Protein Data Bank (PDB) has shown that amino acids like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are frequently found in binding pockets. nih.gov Furthermore, drugs tend to rely more on hydrophobic interactions for target selectivity compared to physiological compounds. nih.gov
The modulation of enzyme activity is a key mechanism through which many therapeutic agents exert their effects. This can involve competitive, uncompetitive, or non-competitive inhibition. youtube.com
Benzaldehyde and its derivatives are known to interact with various enzymes. For instance, two benzaldehyde dehydrogenases, PhBALDH-1 and PhBALDH-2, have been identified and characterized in Petunia hybrida. These enzymes catalyze the oxidation of benzaldehyde to benzoic acid and exhibit different cofactor specificities. nih.gov
In the context of enzyme inhibition, a study on aldehyde oxidase (AO) highlighted the complexity of its inhibition kinetics and the importance of using multiple probe substrates to assess potential drug-drug interactions. researchgate.net Another study demonstrated that benzoic acid acts as a competitive inhibitor of the enzyme tyrosinase. nih.gov
The antifungal activity of some benzaldehydes has been linked to their ability to disrupt cellular antioxidation systems. nih.gov Structure-activity relationship studies revealed that the presence of an ortho-hydroxyl group in the aromatic ring enhances this antifungal activity. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Benzaldehyde Benzyl (B1604629) Ethers
The biological activity of benzaldehyde benzyl ethers, including "this compound," is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies on this class of compounds reveal that the nature and position of substituents on both the benzaldehyde and benzyl rings, as well as the ether linkage, play a crucial role in modulating their activity.
For benzaldehyde derivatives in general, the presence and position of hydroxyl and methoxy (B1213986) groups are significant determinants of their antimicrobial and antifungal properties. For instance, studies on various benzaldehydes have indicated that an ortho-hydroxyl group on the aromatic ring can increase antifungal activity. nih.gov This is attributed to the potential for intramolecular hydrogen bonding and the electronic effects of the hydroxyl group.
In the case of "this compound," the key structural features are the 2-methoxy group on the benzyl moiety and the meta-position of the benzyl ether linkage on the benzaldehyde ring. The methoxy group at the ortho position of the benzyl ring can influence the molecule's conformation and lipophilicity. Research on related compounds, such as 2-methoxybenzaldehyde, has categorized it as having moderate antifungal activity against several fungal strains, with Minimum Inhibitory Concentrations (MICs) typically in the range of 2.0 to 3.0 mM. nih.gov This suggests that the 2-methoxy substitution contributes to its bioactivity.
The position of the ether linkage on the benzaldehyde ring is also critical. The meta-substitution in "this compound" affects the electronic distribution and steric properties of the molecule compared to ortho- or para-substituted analogs. While direct SAR studies on this specific substitution pattern in benzyl ethers are not extensively detailed in the available literature, research on similar aromatic structures often shows that positional isomerism significantly impacts biological efficacy.
In Vitro Antimicrobial and Antifungal Activity Assessments
Studies on various substituted benzaldehydes have demonstrated a spectrum of antimicrobial and antifungal activities. For example, 2-methoxybenzaldehyde, which constitutes a significant part of the target molecule's structure, has been evaluated for its antifungal properties. It was found to exhibit moderate activity against a panel of filamentous fungi. nih.gov
Similarly, derivatives of benzaldehyde have been investigated for their antibacterial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Although this compound has a different substitution pattern, it highlights the potential of methoxy-substituted benzaldehydes as antimicrobial agents.
The following tables summarize the in vitro antifungal and antimicrobial activities of compounds structurally related to "this compound." It is important to note that these data are for related compounds and not the specific subject of this article.
Table 1: In Vitro Antifungal Activity of Related Benzaldehyde Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-Methoxybenzaldehyde | Aspergillus fumigatus | 2.0 < MIC ≤ 3.0 mM | nih.gov |
| 2-Methoxybenzaldehyde | Aspergillus flavus | 2.0 < MIC ≤ 3.0 mM | nih.gov |
| 2-Methoxybenzaldehyde | Aspergillus terreus | 2.0 < MIC ≤ 3.0 mM | nih.gov |
| 2-Methoxybenzaldehyde | Penicillium expansum | 2.0 < MIC ≤ 3.0 mM | nih.gov |
Table 2: In Vitro Antimicrobial Activity of a Related Benzaldehyde Derivative
| Compound | Microorganism | IC₅₀ (µg/mL) | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Agrobacterium tumefaciens | 99.09 | 100 | 150 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Erwinia carotovora | 110.12 | 150 | 200 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Pseudomonas solanacearum | 121.78 | 150 | 250 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Xanthomonas vesicatoria | 145.67 | 200 | 250 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Escherichia coli | 167.30 | 300 | 300 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacillus megaterium | 105.87 | 150 | 200 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacillus subtilis | 132.45 | 200 | 250 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 84.12 | 100 | 150 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Candida albicans | 102.34 | 150 | 200 | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Magnaporthe oryzae | 118.91 | 150 | 200 | nih.gov |
IC₅₀: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
These findings for related structures underscore the potential of "this compound" as a biologically active compound, warranting further direct investigation into its specific antimicrobial and antifungal efficacy.
Emerging Research Directions and Future Perspectives for 3 2 Methoxybenzyl Oxy Benzaldehyde
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde typically involves the Williamson ether synthesis, a reliable and well-established method for forming ether linkages. jk-sci.comnumberanalytics.comnumberanalytics.com This reaction would involve the deprotonation of 3-hydroxybenzaldehyde (B18108) to form a phenoxide, which then acts as a nucleophile to attack 2-methoxybenzyl halide. analis.com.mywikipedia.org
While effective, conventional batch methods for this synthesis often rely on volatile organic solvents and may require harsh reaction conditions, leading to environmental concerns. numberanalytics.com The future of synthesizing this and similar compounds lies in the adoption of greener and more sustainable methodologies.
Green Chemistry Approaches:
Modern synthetic chemistry is increasingly focused on environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied:
Micellar Catalysis: Performing the Williamson ether synthesis in aqueous media using surfactants to form micelles can significantly reduce the reliance on organic solvents. researchgate.net This approach not only enhances the reaction rate but also simplifies product isolation.
High-Temperature Catalytic Williamson Ether Synthesis (CWES): Recent advancements have shown that using weak alkylating agents at high temperatures (above 300 °C) can facilitate a catalytic cycle, avoiding the stoichiometric production of salt byproducts, a common issue in the traditional Williamson synthesis. acs.org
Photocatalysis: The synthesis of the benzaldehyde (B42025) precursor itself can be made more sustainable. Photocatalytic methods, for instance, the oxidation of toluene (B28343) or benzyl (B1604629) alcohol using heterogeneous photocatalysts like titanium dioxide or metal-free carbon nitrides, offer a green alternative to traditional oxidation methods that often use stoichiometric amounts of hazardous oxidants. bath.ac.ukacs.orguniv-blida.dz These reactions can be carried out under mild conditions, often using visible light as an energy source.
Continuous Flow Synthesis:
Flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, better process control, and scalability. mdpi.comresearchgate.net A multi-step flow synthesis of this compound could be envisioned, where the formation of the benzaldehyde precursor and the subsequent etherification are performed in a continuous stream. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. syrris.com
| Synthesis Strategy | Key Advantages | Potential for this compound |
| Micellar Catalysis | Reduced organic solvent use, enhanced reaction rates in water. researchgate.net | A greener alternative to the traditional Williamson ether synthesis. |
| High-Temperature CWES | Avoids stoichiometric salt byproduct formation. acs.org | Improved atom economy and reduced waste. |
| Photocatalysis | Use of light as a clean reagent, mild reaction conditions. bath.ac.ukuniv-blida.dz | Sustainable synthesis of the 3-hydroxybenzaldehyde precursor. |
| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.comresearchgate.net | Efficient and automated production with high purity. |
Advanced Spectroscopic Characterization and Elucidation of Excited States
A thorough understanding of the photophysical properties of this compound is crucial for its potential application in areas like photochemistry and materials science. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are essential for structural confirmation, advanced techniques can provide deeper insights into its electronic structure and dynamics.
Time-Resolved Spectroscopy:
Techniques like femtosecond transient absorption spectroscopy (fs-TAS) and time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of the molecule. nd.eduacs.orgrsc.org Upon photoexcitation, the aromatic chromophores in the molecule will transition to an excited state. Fs-TAS allows for the monitoring of the formation and decay of these transient species on an ultrafast timescale, providing information on processes such as intersystem crossing, internal conversion, and excited-state reactions. researchgate.netyoutube.com
For a molecule like this compound, these studies could reveal:
The lifetime of the singlet and triplet excited states.
The efficiency of intersystem crossing from the singlet to the triplet state.
The potential for photoinduced electron or energy transfer between the two aromatic rings.
Time-resolved fluorescence spectroscopy, on the other hand, can provide information about the fluorescence lifetime and the influence of the molecular environment on the emission properties. researchgate.netnih.govbmglabtech.comscirp.orgislandscholar.ca This is particularly relevant for developing fluorescent probes and sensors.
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Femtosecond Transient Absorption | Excited-state lifetimes, intersystem crossing rates, transient species identification. nd.edursc.org | Understanding photochemical stability and reactivity. |
| Time-Resolved Fluorescence | Fluorescence lifetimes, environmental sensitivity of emission. bmglabtech.comscirp.org | Design of fluorescent probes and materials. |
Further Integration with Computational Chemistry for Rational Design
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. mdpi.comrsc.org For this compound, computational methods can be leveraged in several ways.
Density Functional Theory (DFT) Calculations:
DFT calculations can be used to predict a variety of molecular properties, including:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles in the ground and excited states. materialsciencejournal.org
Spectroscopic Properties: Theoretical prediction of NMR and IR spectra to aid in experimental characterization.
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor.
Reaction Mechanisms: Mapping the potential energy surface for synthetic reactions to understand the reaction pathway and identify transition states. researchgate.net
Molecular Docking and Dynamics:
In the context of medicinal chemistry, computational tools like molecular docking can predict the binding affinity and orientation of this compound and its derivatives within the active site of a target protein. mdpi.com This is a crucial step in the rational design of new enzyme inhibitors or receptor modulators. mdpi.comnih.govnih.gov Molecular dynamics simulations can further provide insights into the stability of the protein-ligand complex over time.
By integrating computational predictions with experimental results, a synergistic loop can be created where theoretical insights guide experimental design, and experimental data is used to refine computational models. researchgate.netnih.govrsc.org
| Computational Method | Application | Benefit for this compound Research |
| Density Functional Theory (DFT) | Prediction of geometry, spectra, and electronic properties. materialsciencejournal.orgresearchgate.net | Aiding in structural elucidation and predicting reactivity. |
| Molecular Docking | Simulating the binding of the molecule to a biological target. mdpi.com | Rational design of potential therapeutic agents. |
| Molecular Dynamics | Simulating the time-dependent behavior of the molecule and its complexes. | Understanding the stability and dynamics of interactions. |
Exploration of its Potential in Emerging Fields of Chemical Science
The unique structural features of this compound make it a promising candidate for exploration in several emerging areas of chemical science.
Medicinal Chemistry:
The benzaldehyde scaffold is a common motif in many biologically active compounds. nih.gov Substituted benzaldehydes have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancers. mdpi.comnih.govnih.gov The benzyloxybenzaldehyde core, in particular, has been identified as a promising scaffold for developing selective ALDH1A3 inhibitors. mdpi.comnih.gov The specific substitution pattern of this compound could be fine-tuned through further derivatization to optimize its inhibitory activity and selectivity against specific ALDH isoforms or other biological targets.
Materials Science:
Functionalized aromatic compounds are building blocks for a wide range of advanced materials. The aldehyde group in this compound can undergo a variety of chemical transformations, allowing it to be incorporated into larger molecular architectures. nih.gov For example, it could be used in the synthesis of:
Functionalized Ionic Liquids: By converting the aldehyde to other functional groups, it could be incorporated into ionic liquid structures, creating task-specific ionic liquids with tailored properties for catalysis or separations. researchgate.net
Polymers and Macrocycles: The molecule could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers or macrocycles with specific photophysical or host-guest properties. researchgate.net
Chemical Biology:
As a bifunctional molecule with distinct aromatic moieties, this compound could be developed into a chemical probe for studying biological systems. For instance, it could be modified with a fluorescent reporter group to visualize its localization within cells or its interaction with specific biomolecules. The aldehyde functionality also provides a handle for covalent modification of proteins or other biological targets.
Q & A
Basic Question: What are the standard synthetic routes for 3-[(2-Methoxybenzyl)oxy]benzaldehyde?
Answer:
The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A common method involves reacting 2-methoxybenzyl alcohol with 3-hydroxybenzaldehyde under acidic or dehydrating conditions. For example:
- Phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at reflux can facilitate etherification .
- Alternatively, Mitsunobu conditions (e.g., DIAD, PPh₃) in THF at room temperature may improve regioselectivity and yield .
Key Considerations:
- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard due to the compound’s moderate polarity .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR:
- FTIR:
- HRMS:
Validation: Cross-referencing with analogous compounds (e.g., 4-[(4-Methoxybenzyl)oxy]benzaldehyde) ensures accurate assignments .
Basic Question: What are the typical chemical reactions involving this aldehyde?
Answer:
- Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to 3-[(2-Methoxybenzyl)oxy]benzyl alcohol, a precursor for further functionalization .
- Condensation: Forms Schiff bases with amines (e.g., hydrazines for triazole synthesis) .
- Nucleophilic Aromatic Substitution: The electron-deficient benzaldehyde core reacts with nucleophiles (e.g., Grignard reagents) at the para position .
Mechanistic Insight: Steric hindrance from the 2-methoxybenzyl group directs reactivity toward the aldehyde and meta positions .
Advanced Question: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Continuous Flow Reactors: Improve heat transfer and reduce side reactions compared to batch methods .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) may accelerate etherification while minimizing POCl₃ usage .
- In Situ Monitoring: Techniques like inline FTIR or HPLC track reaction progress and identify bottlenecks (e.g., aldehyde oxidation) .
Case Study: A 72% yield was achieved using POCl₃ in DCM with a 4:1 molar ratio of 2-methoxybenzyl alcohol to 3-hydroxybenzaldehyde .
Advanced Question: How do substituent variations (e.g., halogenation) affect biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine or chlorine at the benzyl position enhances stability and binding affinity in enzyme inhibition assays (e.g., antimicrobial studies) .
- Methoxy Positioning: The 2-methoxy group on the benzyl moiety increases lipophilicity, improving blood-brain barrier penetration in neuroactive drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
